molecular formula C13H18N6O2 B2482296 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923232-96-6

1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2482296
CAS RN: 923232-96-6
M. Wt: 290.327
InChI Key: OAURWNLFTUAOEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione often involves the reaction of specific precursors under controlled conditions to introduce or modify functional groups. For example, novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized from reactions involving aminotheophylline derivatives, demonstrating methodologies potentially applicable to synthesizing our compound of interest (Ueda et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds in the triazine and purine families can be analyzed through various spectroscopic methods and crystallography. For example, the crystal structures of intermediates in the synthesis of related compounds reveal insights into the molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (Handelsman-Benory et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of triazine and purine derivatives can vary significantly depending on the substituents and the reaction conditions. For instance, reactions involving alkylamines and specific precursors can yield various derivatives with different biological activities and chemical properties, showcasing the versatile reactivity of this compound class (Ueda et al., 1987).

Physical Properties Analysis

The physical properties of 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, such as solubility, melting point, and stability, are influenced by its molecular structure. While specific data on this compound may not be readily available, the study of related compounds provides valuable insights into how structural features affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and potential for undergoing various chemical transformations, are key to understanding the application and behavior of 1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. Studies on related compounds indicate a range of reactivities and properties that highlight the complex nature of these molecules (Ueda et al., 1987).

Scientific Research Applications

Synthesis and Antiviral Activity

Research has explored the synthesis of nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, demonstrating their potential in antiviral applications. Moderate activity against rhinovirus was observed in tissue culture for several compounds at nontoxic dosage levels (Kim et al., 1978).

Antitumor and Vascular Relaxing Effects

Studies on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines revealed their antitumor activities and examined vascular relaxing effects. One compound showed activity against P388 leukemia, highlighting the potential of triazine derivatives in cancer research (Ueda et al., 1987).

Anticancer, Anti-HIV, and Antimicrobial Activity

The synthesis of triazino and triazolo[4,3-e]purine derivatives has been described, with some showing considerable anticancer activity against melanoma and lung cancer, as well as moderate anti-HIV activity. This indicates the broad therapeutic potential of triazine derivatives (Ashour et al., 2012).

Chemical Synthesis and Molecular Interactions

The chemical synthesis of triazine derivatives and their interactions with other molecules have been documented, offering valuable insights into their structural and chemical properties, which could be leveraged in various scientific applications (Neda et al., 1995).

Medicinal Chemistry Applications

Purine analogues, particularly using triazine as an isosteric ring system, have been a focus in drug discovery programs. The fusion of 1,3,5-triazine with other heterocyclic systems results in structures isosteric to purine, which are important in medicinal chemistry for developing inhibitors and therapeutic agents against various diseases (Lim & Dolzhenko, 2014).

properties

IUPAC Name

1,3,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-5-6-18-11(20)9-10(16(3)13(18)21)14-12-17(4)15-8(2)7-19(9)12/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAURWNLFTUAOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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